molecular formula C12H9BrF2O B11841053 1-(Bromomethyl)-3-(difluoromethoxy)naphthalene

1-(Bromomethyl)-3-(difluoromethoxy)naphthalene

Cat. No.: B11841053
M. Wt: 287.10 g/mol
InChI Key: UHVMAJYCTVYWPA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(difluoromethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromomethyl group and a difluoromethoxy group attached to the naphthalene ring

Preparation Methods

The synthesis of 1-(Bromomethyl)-3-(difluoromethoxy)naphthalene typically involves the bromination of a naphthalene derivative followed by the introduction of a difluoromethoxy group. One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form the bromomethyl derivative. This intermediate is then reacted with a difluoromethoxy reagent under specific conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(Bromomethyl)-3-(difluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(difluoromethoxy)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The difluoromethoxy group can influence the compound’s lipophilicity and binding affinity to its targets .

Comparison with Similar Compounds

1-(Bromomethyl)-3-(difluoromethoxy)naphthalene can be compared with other naphthalene derivatives such as:

The presence of both the bromomethyl and difluoromethoxy groups in this compound makes it unique and valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H9BrF2O

Molecular Weight

287.10 g/mol

IUPAC Name

1-(bromomethyl)-3-(difluoromethoxy)naphthalene

InChI

InChI=1S/C12H9BrF2O/c13-7-9-6-10(16-12(14)15)5-8-3-1-2-4-11(8)9/h1-6,12H,7H2

InChI Key

UHVMAJYCTVYWPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CBr)OC(F)F

Origin of Product

United States

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